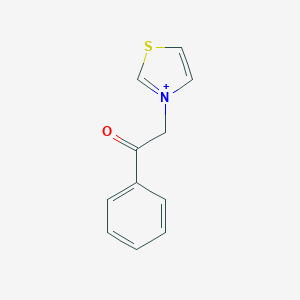
3-Phenacylthiazolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenacylthiazolium is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a thiazolium salt that is commonly used in organic synthesis and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-Phenacylthiazolium is not fully understood. However, it has been proposed that it works by inhibiting the activity of enzymes involved in various biochemical pathways. It has also been found to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, it has been found to exhibit antioxidant properties, which may be beneficial in preventing oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Phenacylthiazolium in lab experiments is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods of time. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments. It is important to take appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for research on 3-Phenacylthiazolium. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, research on the synthesis of novel organic compounds using this compound as a catalyst is an area of ongoing interest.
Métodos De Síntesis
The synthesis of 3-Phenacylthiazolium involves the reaction of thioamide with an alpha-haloketone in the presence of a base such as potassium hydroxide. The resulting product is a thiazolium salt that can be isolated and purified through recrystallization. This method has been widely used in organic synthesis and has been found to be efficient and cost-effective.
Aplicaciones Científicas De Investigación
3-Phenacylthiazolium has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antimicrobial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. Additionally, it has been used in the synthesis of novel organic compounds and as a catalyst in chemical reactions.
Propiedades
Fórmula molecular |
C11H10NOS+ |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1-phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanone |
InChI |
InChI=1S/C11H10NOS/c13-11(8-12-6-7-14-9-12)10-4-2-1-3-5-10/h1-7,9H,8H2/q+1 |
Clave InChI |
IBDBVEYUXOTRAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)
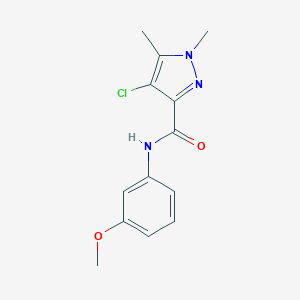
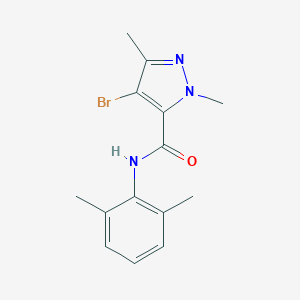
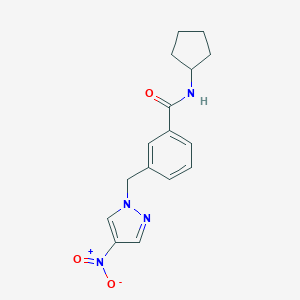
![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)

![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
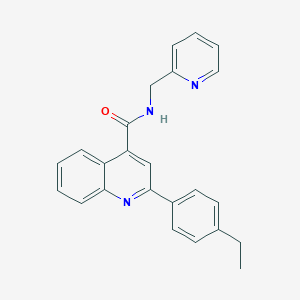
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)
